Palustrin-2LTa is classified as an antimicrobial peptide, a category known for its ability to kill or inhibit the growth of bacteria, fungi, and viruses. These peptides are typically small, cationic, and amphipathic, which allows them to interact effectively with microbial membranes. The specific source of Palustrin-2LTa, the Kuatun frog, highlights the role of amphibians in the discovery of novel bioactive compounds.
The synthesis of Palustrin-2LTa involves several methodologies aimed at enhancing its antimicrobial properties. One prominent approach is the use of bioinformatics tools to predict and modify peptide sequences for improved efficacy. For instance, researchers have employed trypsin-cleavage mimicking strategies to identify active core fragments that retain antimicrobial activity while minimizing toxicity to human cells .
The synthetic process typically includes:
Palustrin-2LTa exhibits a unique molecular structure characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes. The secondary structure predictions indicate a combination of alpha-helices and random coils, contributing to its membrane-disrupting capabilities.
Key structural data includes:
The primary chemical reactions involving Palustrin-2LTa are related to its interaction with microbial membranes. The mechanism involves:
The mechanism of action for Palustrin-2LTa is primarily based on its ability to disrupt cellular membranes. Upon contact with bacterial cells, the peptide undergoes conformational changes that facilitate insertion into the lipid bilayer. This process can be summarized as follows:
Data supporting this mechanism includes in vitro assays demonstrating increased antimicrobial activity against various strains of bacteria .
Palustrin-2LTa possesses several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and NMR spectroscopy have been employed to characterize these properties further .
Palustrin-2LTa has promising applications in various fields:
Palustrin-2LTa is an antimicrobial peptide (AMP) discovered in the skin secretions of Hylarana latouchii (broad-folded frog), a ranid species endemic to subtropical and tropical Asian regions, including China, Taiwan, and Hong Kong [3] [7]. This species belongs to the Ranidae family, which diverged from a common ancestor shared with Hylidae in the Mesozoic era (~200 million years ago) [9]. The Ranidae lineage has evolved a complex arsenal of AMPs as a chemical defense mechanism against pathogens in aquatic and terrestrial environments. H. latouchii inhabits diverse ecosystems (30–1,500 m altitude), driving selective pressures for unique AMP variants like Palustrin-2LTa [3] [7]. Genomic analyses confirm that Palustrin-2LTa shares a conserved evolutionary origin with other ranid AMPs (e.g., brevinins, esculentins), all arising from a common ancestral gene that underwent lineage-specific duplications and diversifications after the Ranidae-Hylidae split [9].
The identification of Palustrin-2LTa leveraged cDNA library screening and shotgun sequencing techniques. Skin-derived mRNA from H. latouchii was reverse-transcribed to construct a cDNA library. Primers targeting conserved signal peptide regions of ranid AMPs facilitated PCR amplification, followed by cloning into plasmid vectors (e.g., pOTB7) [3] [10]. Transposon-based shotgun sequencing (e.g., using Tn5) enabled high-throughput insertion of sequencing primers into cDNA clones, generating random fragment coverage across the entire insert [6] [10]. This approach revealed a 62-nucleotide open reading frame encoding the Palustrin-2LTa precursor, comprising:
Table 1: cDNA-Deduced Precursor Structure of Palustrin-2LTa
Component | Amino Acid Sequence | Length (residues) |
---|---|---|
Signal Peptide | MVLFLVFLVACLLVGSQEA | 22 |
Acidic Propiece | DDEEQELQQEDED | 15 |
Mature Palustrin-2LTa | FVGSILKKVAKKIVNIIQKLGRT | 25 |
LC–MS/MS proteomic analysis of skin secretions confirmed the actual presence and post-translational processing of the mature peptide, with an observed molecular mass of 2,689 Da matching the theoretical mass [3].
Palustrin-2LTa exhibits significant sequence divergence from other palustrin-2 isoforms, reflecting species-specific adaptations. Key distinctions include:
Table 2: Comparative Analysis of Palustrin-2 Isoforms
Isoform | Source Species | Net Charge | Hydrophobic Content (%) | Unique Residues |
---|---|---|---|---|
Palustrin-2LTa | Hylarana latouchii | +4 | 45 | Ile³, Val¹⁵, Thr²⁵ |
Palustrin-2ISb | Odorrana ishikawae | +3 | 52 | Phe⁴, Leu¹⁶, Asn²⁰ |
Palustrin-2ARa | Amolops ricketti | +6 | 40 | Glu², Arg¹⁰, Ser²² |
Palustrin-2CBa | Rana chensinensis | +5* | 48 | Tyr⁷, Met¹⁸, Asn²⁴ |
*C-terminal amidation enhances positive charge.
The evolution of amphibian AMPs is driven by diversifying selection and gene duplication. Genomic analyses reveal:
Table 3: AMP Gene Family Distribution Across Amphibian Taxa
Family | Genera | Peptide Count | Evolutionary Origin Period |
---|---|---|---|
Palustrin-2 | Hylarana, Odorrana, Pelophylax | 27 | Cretaceous (~100 MYA) |
Brevinin-1 | Rana, Lithobates | 221 | Jurassic (~150 MYA) |
Temporin | Rana, Pelophylax | 119 | Cretaceous (~90 MYA) |
Dermaseptin | Phyllomedusa | 62 | Paleogene (~60 MYA) |
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